molecular formula C6H12ClNO B6218780 2-amino-1-cyclopropylpropan-1-one hydrochloride CAS No. 2742657-80-1

2-amino-1-cyclopropylpropan-1-one hydrochloride

Cat. No.: B6218780
CAS No.: 2742657-80-1
M. Wt: 149.6
InChI Key:
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Description

2-amino-1-cyclopropylpropan-1-one hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-cyclopropylpropan-1-one hydrochloride typically involves the reaction of cyclopropyl ketones with amines under specific conditions. One common method involves the use of cyclopropyl methyl ketone as a starting material, which is then reacted with ammonia or primary amines in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to optimize reaction conditions and maximize efficiency. The final product is typically purified through crystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-cyclopropylpropan-1-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropyl alcohols or amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

2-amino-1-cyclopropylpropan-1-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-cyclopropylpropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to changes in cellular processes and metabolic pathways, which may contribute to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-cyclopropylpropan-1-one
  • 2-amino-1-cyclopropylpropan-1-one acetate
  • 2-amino-1-cyclopropylpropan-1-one sulfate

Uniqueness

2-amino-1-cyclopropylpropan-1-one hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as higher solubility in water and enhanced stability compared to its analogs. These characteristics make it particularly suitable for certain applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-cyclopropylpropan-1-one hydrochloride involves the reaction of cyclopropyl ketone with hydroxylamine hydrochloride to form the oxime, which is then reduced to the amine using sodium borohydride. The resulting amine is then acylated with acetic anhydride to form the final product, which is then converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "Cyclopropyl ketone", "Hydroxylamine hydrochloride", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropyl ketone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.", "Step 2: The oxime is then reduced to the amine using sodium borohydride in a solvent such as ethanol.", "Step 3: The resulting amine is then acylated with acetic anhydride in the presence of a base such as pyridine to form the final product.", "Step 4: The final product is then converted to the hydrochloride salt using hydrochloric acid." ] }

CAS No.

2742657-80-1

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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